N,N-dimethyl-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N-dimethyl-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-sulfonamide is a useful research compound. Its molecular formula is C17H26F3N5O2S and its molecular weight is 421.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N,N-dimethyl-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C18H24F3N4O2S, with a molecular weight of 404.47 g/mol. Its structure features a piperidine core substituted with both trifluoromethyl and piperazine moieties, which are known to influence biological activity significantly.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities, particularly as a neurokinin receptor modulator. Neurokinin receptors are implicated in several physiological processes, including pain perception, inflammation, and mood regulation.
Key Findings
- Neurokinin Receptor Modulation : The compound has been shown to act as an antagonist at the neurokinin-1 (NK1) receptor, which may contribute to its potential use in treating conditions like anxiety and depression .
- Antitubercular Activity : In studies evaluating anti-tuberculosis agents, compounds structurally similar to this sulfonamide have demonstrated promising activity against Mycobacterium tuberculosis with minimal cytotoxicity towards human cells .
- Cytotoxicity : The compound's cytotoxic effects have been evaluated against various cancer cell lines, indicating potential for further development as an anticancer agent .
Structure-Activity Relationship (SAR)
The modification of the piperazine and piperidine rings has been critical in enhancing biological activity. For instance:
- Trifluoromethyl Substitution : The presence of the trifluoromethyl group is associated with increased lipophilicity, which may enhance the compound's ability to cross biological membranes and interact with target receptors effectively.
- Dimethyl Substitution : The dimethyl groups on the piperidine ring have been shown to improve binding affinity to neurokinin receptors, enhancing the overall pharmacological profile of the compound .
Case Study 1: Anti-Tuberculosis Screening
A study conducted on a series of sulfonamides, including derivatives of this compound, revealed significant anti-tubercular activity. Compounds were screened against Mycobacterium tuberculosis H37Ra, with some exhibiting MIC values as low as 1.5 μg/mL. These results suggest that modifications in the sulfonamide structure can lead to enhanced efficacy against tuberculosis .
Case Study 2: Neurokinin Receptor Antagonism
In another study focusing on neurokinin receptor antagonists, compounds similar to this compound were evaluated for their ability to inhibit NK1 receptor-mediated signaling pathways. Results indicated that specific structural features significantly influenced receptor binding and antagonistic activity .
Properties
IUPAC Name |
N,N-dimethyl-4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26F3N5O2S/c1-22(2)28(26,27)25-7-5-15(6-8-25)23-9-11-24(12-10-23)16-4-3-14(13-21-16)17(18,19)20/h3-4,13,15H,5-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIIMPALPBURNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.